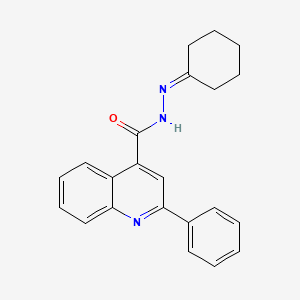
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide, also known as CCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. CCQ is a hydrazine derivative that is synthesized through a multistep process involving the condensation of quinoline-4-carboxaldehyde with cyclohexylidene hydrazine and subsequent cyclization.
Mechanism of Action
The mechanism of action of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide also exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines. Furthermore, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been found to activate the AMPK signaling pathway, which plays a key role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the reduction of inflammation, and the improvement of glucose metabolism. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has also been found to have antioxidant properties and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential pharmacological activities. However, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide also has some limitations, such as its low solubility in water and limited bioavailability.
Future Directions
There are several potential future directions for research on N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide. One area of interest is the development of novel N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide, which could lead to the development of new therapeutic strategies. Additionally, the potential use of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and diabetes warrants further investigation.
Synthesis Methods
The synthesis of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide involves the condensation of quinoline-4-carboxaldehyde with cyclohexylidene hydrazine in the presence of an acid catalyst, followed by cyclization to form the hydrazine derivative. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The yield of N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Scientific Research Applications
N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been extensively studied for its potential pharmacological properties, including its anti-cancer, anti-inflammatory, and anti-diabetic effects. Several studies have reported that N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Additionally, N'-cyclohexylidene-2-phenyl-4-quinolinecarbohydrazide has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
properties
IUPAC Name |
N-(cyclohexylideneamino)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(25-24-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)23-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15H,2,5-6,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIGJGTWDJALCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

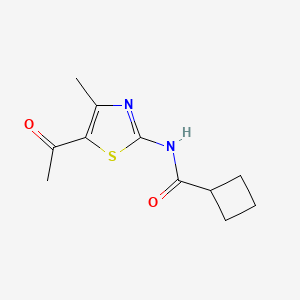
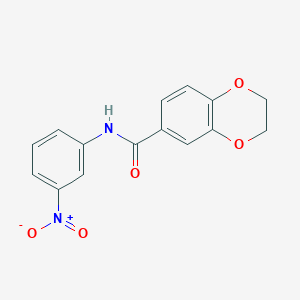

![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)



![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
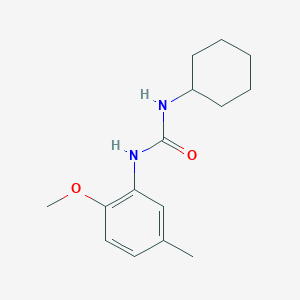
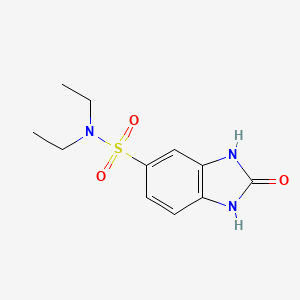
![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
